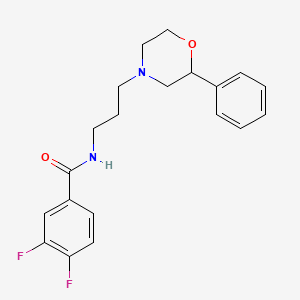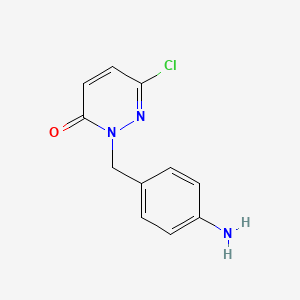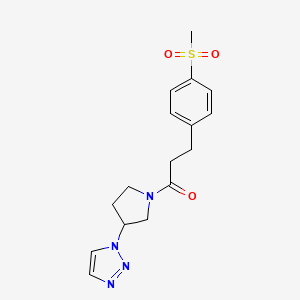
phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone” is a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like NMR spectroscopy, MS, and X-ray diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
Boronic esters are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, include a melting point of 74-80 °C, a boiling point of 353.3±25.0 °C (Predicted), and a density of 1.07±0.1 g/cm3 (Predicted) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of related boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, involves a three-step substitution reaction. The structures of these compounds are confirmed through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction and subjected to crystallographic and conformational analyses, alongside DFT calculations, reveal insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Biological Activities and Potential
- Research on pyrazole derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, has demonstrated significant antimicrobial activities. The synthesis of these derivatives by condensing substituted chalcones with isoniazid in acetic acid has shown good activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
- Another study on pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole and related methanone derivatives, explored their anti-inflammatory and antibacterial properties. The synthesis methods, including microwave irradiation, highlighted the compounds' potential for high yields and environmental friendliness. The biological evaluation suggested promising applications as anti-inflammatory and antibacterial agents, with molecular docking studies supporting their activity profiles (Ravula et al., 2016).
Chemical Properties and Applications
- A study on the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution highlighted the potential of these compounds as corrosion inhibitors. The efficiency of these inhibitors increased with concentration, suggesting their usefulness in protecting mild steel surfaces from corrosion. The adsorption of the inhibitors was consistent with Langmuir adsorption isotherm, indicating a mixed-type adsorption mechanism (Yadav et al., 2015).
Propriétés
IUPAC Name |
phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)13-10-18-19(11-13)14(20)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXCAJWZCHLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

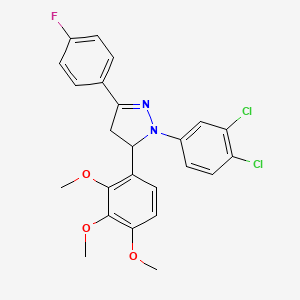
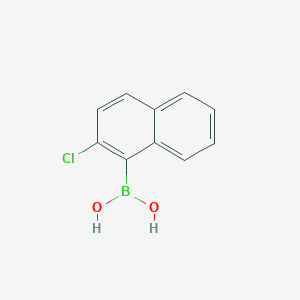
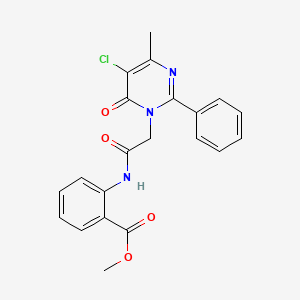

![8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2834570.png)
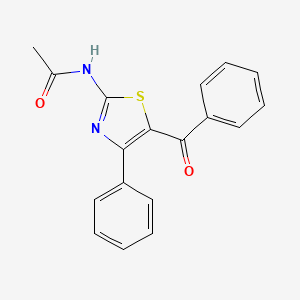

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2834576.png)
![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2834578.png)
